(S)-1-Trifluoromethyl-propylamine
Overview
Description
(S)-1-Trifluoromethyl-propylamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a propylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Trifluoromethyl-propylamine typically involves the introduction of a trifluoromethyl group into a propylamine structure. One common method is the nucleophilic substitution reaction where a trifluoromethylating agent reacts with a suitable propylamine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired purity levels for commercial applications.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Trifluoromethyl-propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amine structures.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(S)-1-Trifluoromethyl-propylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can serve as a probe to study biological processes involving amines.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-1-Trifluoromethyl-propylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors The trifluoromethyl group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways
Comparison with Similar Compounds
®-1-Trifluoromethyl-propylamine: The enantiomer of (S)-1-Trifluoromethyl-propylamine with different stereochemistry.
1-Trifluoromethyl-ethylamine: A related compound with a shorter carbon chain.
1-Trifluoromethyl-butylamine: A similar compound with a longer carbon chain.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. These characteristics make it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(2S)-1,1,1-trifluorobutan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3N/c1-2-3(8)4(5,6)7/h3H,2,8H2,1H3/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAILYMPWXXBJS-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545202 | |
Record name | (2S)-1,1,1-Trifluorobutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790617-82-2 | |
Record name | (2S)-1,1,1-Trifluorobutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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